2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride
CAS No.: 2197408-51-6
Cat. No.: VC2737610
Molecular Formula: C8H16ClNO2S
Molecular Weight: 225.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197408-51-6 |
|---|---|
| Molecular Formula | C8H16ClNO2S |
| Molecular Weight | 225.74 g/mol |
| IUPAC Name | 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2S.ClH/c1-3-8(4-2)9-6(5-12-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |
| Standard InChI Key | BJMSVXWNSXKMMI-UHFFFAOYSA-N |
| SMILES | CCC1(NC(CS1)C(=O)O)CC.Cl |
| Canonical SMILES | CCC1(NC(CS1)C(=O)O)CC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride is a synthetic organic compound belonging to the thiazolidine family. It is characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| Chemical Name | 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride |
| CAS Registry Number | 90205-29-1 |
| Molecular Formula | C₈H₁₆ClNO₂S |
| Molecular Weight | 225.74 g/mol |
| Purity Standard | Not less than 98% |
The compound is classified as an organic heterocyclic compound containing nitrogen and sulfur atoms within its ring structure . As a member of the thiazolidine family, it features a five-membered ring with adjacent nitrogen and sulfur atoms, which contributes to its distinctive chemical behavior and potential biological activities.
Structural Features
The molecular structure of 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride is characterized by several key features:
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A thiazolidine ring core structure containing nitrogen and sulfur atoms
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Two ethyl groups substituted at the 2-position of the thiazolidine ring
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A carboxylic acid functional group at the 4-position
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A hydrochloride salt form, which affects its solubility and stability profiles
This structural configuration provides the compound with unique chemical properties and reactivity patterns that make it valuable for various applications in organic synthesis and medicinal chemistry research.
Synthesis Methodologies
General Synthetic Routes
The synthesis of 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride typically involves the condensation reaction of L-cysteine with appropriate carbonyl compounds, specifically aldehydes or ketones that can introduce the desired ethyl substituents. The general synthetic pathway includes the following steps:
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Reaction of L-cysteine with carbonyl compounds containing ethyl groups
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Cyclization to form the thiazolidine ring
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Protonation with hydrochloric acid to form the hydrochloride salt
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Purification and isolation of the final product
This synthetic approach leverages the nucleophilic nature of the thiol and amine groups in L-cysteine to facilitate ring formation with the carbonyl compounds.
Reaction Conditions and Optimization
The successful synthesis of 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride depends critically on optimizing various reaction parameters:
| Parameter | Optimal Condition | Effect |
|---|---|---|
| pH | 10-11 | Promotes formation of desired product while minimizing side reactions |
| Temperature | Controlled moderate heat | Affects reaction rate and product stereochemistry |
| Reaction Time | Compound-specific | Influences yield and purity |
| Solvent System | Typically aqueous-organic mixtures | Impacts reactant solubility and reaction efficiency |
Maintaining the pH between 10 and 11 during synthesis is particularly important as it promotes the formation of the desired product while minimizing side reactions that could reduce yield and purity.
Chemical Properties and Reactivity
Physical and Chemical Characteristics
2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride possesses physical and chemical properties that influence its behavior in various chemical environments:
| Property | Characteristic |
|---|---|
| Physical Appearance | Typically a white to off-white solid |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol |
| Stability | Relatively stable under standard conditions; sensitive to strong oxidizing agents |
| Acidity | Exhibits acidity due to the carboxylic acid functional group |
| Basicity | Shows basic properties due to the nitrogen in the thiazolidine ring |
The compound's dual functionality, containing both acidic (carboxylic acid) and basic (ring nitrogen) sites, contributes to its amphoteric character, allowing it to participate in various acid-base reactions.
Functional Group Reactivity
The reactivity of 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride is primarily determined by its functional groups:
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The carboxylic acid group can undergo typical reactions including:
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Esterification with alcohols
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Formation of amides with amines
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Reduction to alcohols
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Decarboxylation under certain conditions
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The thiazolidine ring can participate in:
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Ring-opening reactions under specific conditions
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Coordination with metal ions through the nitrogen and sulfur atoms
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Various substitution reactions
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These reaction capabilities make the compound versatile for chemical modifications and derivatizations in synthetic chemistry applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structural features of 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride. While exact NMR data for this specific compound is limited in the search results, related thiazolidine compounds show characteristic patterns:
For related thiazolidine compounds, ¹H NMR spectroscopy typically shows signals that can be attributed to:
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Methyl protons of the ethyl groups (typically as triplets)
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Methylene protons of the ethyl groups (typically as quartets)
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Methylene protons in the thiazolidine ring
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The proton at the chiral center (C-4 position)
The exact chemical shifts and coupling patterns would be specific to 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride and could be used for its identification and structural confirmation.
Other Analytical Techniques
In addition to NMR spectroscopy, other analytical techniques commonly used for characterization include:
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Infrared (IR) Spectroscopy: Useful for identifying functional groups such as the carboxylic acid (C=O stretch, O-H stretch) and C-N bonds in the thiazolidine ring
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the compound
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X-ray Crystallography: Offers detailed three-dimensional structural information when crystals of sufficient quality can be prepared
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Elemental Analysis: Confirms the empirical formula by determining the percentages of carbon, hydrogen, nitrogen, and sulfur
These techniques collectively provide comprehensive structural confirmation and purity assessment of 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride.
Biological Activities and Applications
Research Applications
In addition to its potential pharmaceutical applications, 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride serves several research purposes:
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As a model compound for studying thiazolidine chemistry and reactivity
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As a reagent in organic synthesis for introducing thiazolidine moieties into more complex molecules
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As a standard in analytical chemistry for developing and validating analytical methods
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As a biochemical marker in certain metabolic studies
These research applications highlight the compound's versatility and importance in various scientific fields.
Comparison with Related Compounds
Structural Analogs
Several compounds structurally related to 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride have been identified, providing valuable comparative insights:
| Compound | Molecular Formula | Key Structural Difference | CAS Number |
|---|---|---|---|
| 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | C₆H₁₁NO₂S·HCl | Methyl groups instead of ethyl groups at position 2 | 38984-68-8 |
| Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride | C₁₀H₁₇ClN₂O₂S | Methyl ester of the carboxylic acid group | Not specified |
| L-2-oxothiazolidine-4-carboxylic acid | C₄H₅NO₃S | Oxo group at position 2 instead of ethyl groups | Not specified |
These structural analogs display different physical, chemical, and potentially biological properties due to the variations in their substituents, which affects their reactivity patterns and applications .
Structure-Activity Relationships
The relationship between structural features and biological activity in thiazolidine compounds suggests that the substituents at the 2-position (in this case, the ethyl groups) significantly influence:
These structure-activity relationships are valuable for understanding how modifications to the basic thiazolidine scaffold might lead to compounds with enhanced or specific biological activities.
Current Research and Future Directions
Recent Studies
Current research involving 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride and related thiazolidine derivatives focuses on:
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Development of new synthetic methodologies for more efficient preparation
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Investigation of potential biological activities, particularly in the context of drug discovery
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Exploration of novel applications in organic synthesis and medicinal chemistry
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Study of structure-activity relationships to guide the design of more potent or selective analogs
These research directions reflect the ongoing interest in thiazolidine compounds as valuable tools in chemical and pharmaceutical research.
Future Prospects
The future of research involving 2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride appears promising, with several potential avenues for exploration:
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Further investigation of its biological activities and mechanism of action
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Development of derivatives with enhanced properties for specific applications
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Exploration of its potential as a building block for more complex molecules with therapeutic properties
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Investigation of its role in biochemical pathways and potential as a biochemical marker
These future directions underscore the compound's continued relevance in chemical, pharmaceutical, and biochemical research.
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